3-Fluoro-2-methoxybenzoyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-2-methoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-7-5(8(9)11)3-2-4-6(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYPIGIRQBXFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 2 Methoxybenzoyl Chloride and Analogous Structures
General Principles of Acyl Chloride Synthesis
The conversion of carboxylic acids into the more reactive acyl chlorides is a cornerstone of organic synthesis. Acyl chlorides serve as versatile intermediates for the preparation of esters, amides, and other carbonyl derivatives through nucleophilic acyl substitution. masterorganicchemistry.com
The most common laboratory method for preparing acyl chlorides from carboxylic acids involves the use of thionyl chloride (SOCl₂). wikipedia.orgcommonorganicchemistry.com This reaction is favored because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride. chemguide.co.uk
The mechanism begins with the attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.comchemistrysteps.com This is followed by the expulsion of a chloride ion and the formation of a chlorosulfite intermediate. Finally, the chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution, leading to the formation of the acyl chloride and the release of SO₂ and HCl gases. masterorganicchemistry.com
Besides thionyl chloride, other halogenating agents can achieve this transformation, including:
Phosphorus trichloride (B1173362) (PCl₃) chemistrysteps.com
Phosphorus pentachloride (PCl₅) chemguide.co.ukchemistrysteps.com
Oxalyl chloride ((COCl)₂) wikipedia.orgcommonorganicchemistry.com
Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride, though it is more expensive. wikipedia.org
The reaction between a carboxylic acid and thionyl chloride can be significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF). wikipedia.orgnih.gov DMF is more than just a solvent in this context; it acts as a nucleophilic catalyst. nih.govwikipedia.org
The catalytic cycle begins with the reaction of DMF with thionyl chloride to form a reactive iminium intermediate known as the Vilsmeier reagent. nih.govwikipedia.org This reagent then reacts with the carboxylic acid to form a highly reactive O-acyl-imidoyl intermediate. This intermediate is much more susceptible to nucleophilic attack by the chloride ion than the original carboxylic acid. The subsequent attack by chloride yields the acyl chloride and regenerates the DMF catalyst, allowing the cycle to continue. wikipedia.org This catalytic approach allows the reaction to proceed under milder conditions and often with higher yields.
| Reagent | Catalyst | Typical Conditions | Byproducts | Reference |
| Thionyl Chloride (SOCl₂) | N,N-Dimethylformamide (DMF) | Neat or in a solvent, often at reflux | SO₂, HCl | wikipedia.orgcommonorganicchemistry.com |
| Oxalyl Chloride ((COCl)₂) | N,N-Dimethylformamide (DMF) | Dichloromethane (B109758) (DCM) at room temperature | CO, CO₂, HCl | commonorganicchemistry.com |
| Phosphorus Pentachloride (PCl₅) | None | Neat, cold | POCl₃, HCl | chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | None | Neat | H₃PO₃ | chemistrysteps.com |
Acid Chloride Formation from Carboxylic Acids using Thionyl Chloride and Similar Halogenating Agents
Advanced Strategies for Fluorinated Aromatic Building Blocks
The synthesis of fluorinated aromatic compounds like 3-fluoro-2-methoxybenzoyl chloride requires specialized techniques to introduce the fluorine and other substituents onto the benzene (B151609) ring in the desired positions.
The Fries rearrangement is a powerful method for the synthesis of hydroxy aryl ketones, which are key intermediates for compounds like the isomer 3-fluoro-4-methoxybenzoyl chloride. researchgate.netorganic-chemistry.org The reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.com
The widely accepted mechanism involves the coordination of the Lewis acid (e.g., aluminum chloride, AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester linkage, leading to the formation of an acylium cation intermediate. wikipedia.org This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution to form ortho- and para-hydroxy ketones. wikipedia.org
The regioselectivity of the Fries rearrangement is often temperature-dependent. Lower temperatures tend to favor the formation of the para product, while higher temperatures favor the ortho product. wikipedia.org This is because the ortho product can form a more stable bidentate complex with the Lewis acid, making it the thermodynamically favored product at higher temperatures. wikipedia.org A scalable synthesis of 3-fluoro-4-methoxybenzoyl chloride has been demonstrated starting from the Fries rearrangement of 2-fluorophenyl acetate, where the resulting para-isomer is subsequently methylated and chlorinated. researchgate.net
| Reaction | Catalyst | Key Features | Product Selectivity | Reference |
| Fries Rearrangement | Lewis Acids (e.g., AlCl₃, TiCl₄) | Rearrangement of phenolic esters to hydroxy aryl ketones. | Temperature-dependent ortho/para selectivity. | wikipedia.orgsigmaaldrich.com |
| Photo-Fries Rearrangement | UV Light | Catalyst-free rearrangement of phenolic esters. | Often yields a mixture of isomers. | thermofisher.com |
Introducing fluorine atoms onto an aromatic ring can be challenging. google.com One common strategy involves nucleophilic aromatic substitution, where a good leaving group, such as a nitro group or a halogen, is replaced by a fluoride (B91410) ion. For this to be effective, the aromatic ring usually needs to be activated by electron-withdrawing groups.
An industrial preparation for the related compound 2,4,5-trifluoro-3-methoxybenzoyl chloride illustrates a multi-step process involving fluorine substitution. google.com The synthesis starts with tetrachlorophthalic anhydride. Key steps include a fluorine substitution reaction using potassium fluoride to replace chlorine atoms, followed by ring-opening, decarboxylation, methylation of the resulting hydroxyl group, and finally, chlorination of the carboxylic acid with thionyl chloride and DMF to yield the final benzoyl chloride. google.comgoogle.com
Other methods for introducing fluorine include the Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, although this method can be less suitable for industrial applications. google.com Modern methods also include direct C-H fluorination using electrophilic fluorine sources like Selectfluor. organic-chemistry.org
Precursor Synthesis and Functional Group Interconversions Leading to Substituted Benzoic Acids
The synthesis of the target benzoyl chloride ultimately relies on the availability of the corresponding substituted benzoic acid, in this case, 3-fluoro-2-methoxybenzoic acid. The creation of such precursors often requires a series of functional group interconversions (FGIs). imperial.ac.uk
Common strategies to arrive at a substituted benzoic acid include:
Oxidation of an alkyl side chain: An alkyl group on a benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) with sulfuric acid. imperial.ac.ukkhanacademy.org The position of the substituents on the ring dictates the initial choice of the starting material.
Hydrolysis of a nitrile: A cyano group (-CN) on the aromatic ring can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. The nitrile itself can be introduced via a Sandmeyer reaction on an aniline (B41778) or through nucleophilic substitution of a halide with a cyanide salt. prepchem.com
Carboxylation of an organometallic reagent: A Grignard or organolithium reagent, formed from an aryl halide, can react with carbon dioxide (CO₂) followed by an acidic workup to produce a benzoic acid.
Stepwise functional group manipulation: As seen in the synthesis of 2,4,5-trifluoro-3-methoxybenzoic acid, a sequence of reactions such as hydroxylation, methylation, and decarboxylation can be employed to build the desired substitution pattern on the aromatic ring. google.com
These interconversions allow chemists to strategically build complex aromatic molecules from simpler, more readily available starting materials. researchgate.nettu-braunschweig.de
Mechanistic Investigations of Reactions Involving Substituted Benzoyl Chlorides
Nucleophilic Acyl Substitution Pathways
The reactivity of benzoyl chlorides is predominantly characterized by nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. The reaction mechanism can vary significantly depending on the substrate's substituents, the nature of the nucleophile, and the solvent system employed.
The kinetics of reactions involving benzoyl chlorides are typically studied under pseudo-first-order conditions, often with a large excess of a nucleophilic solvent like alcohol. uni.edu The reaction rate is influenced by the nature of both the benzoyl chloride and the nucleophile. For instance, the alcoholysis of substituted benzoyl chlorides is generally a second-order reaction, being first-order with respect to both the acid chloride and the alcohol. uni.edu
The reactivity with amines is also a key area of investigation. Studies have shown that primary amino groups are highly reactive towards benzoyl chlorides, undergoing simultaneous selenenylation and acylation in the case of selenium-containing derivatives. researchgate.net The stereochemistry of these reactions, particularly when the nucleophile or the substrate is chiral, is a critical aspect. In reactions proceeding via an SN2-like mechanism, an inversion of configuration at a chiral center is expected. libretexts.orgyoutube.com For example, the conversion of an alcohol to an alkyl halide using reagents like thionyl chloride often proceeds with inversion of stereochemistry due to the SN2 pathway. libretexts.orgyoutube.com
The table below presents representative rate constants for the solvolysis of various p-substituted benzoyl chlorides in different solvent systems. This data illustrates the influence of substituents on reactivity.
| Substituent (p-Z) | Solvent | Temperature (°C) | Rate Constant (k/s⁻¹) |
| OMe | 97% Hexafluoroisopropanol-Water | 25 | Data not available |
| Me | 97% Hexafluoroisopropanol-Water | 25 | Data not available |
| H | 97% Hexafluoroisopropanol-Water | 25 | Data not available |
| Cl | 97% Hexafluoroisopropanol-Water | 25 | Data not available |
| H | Acetic Acid | 25 | Data not available |
| H | Formic Acid | 25 | Data not available |
| m-methoxy | n-propanol | 25 | 0.0340 min⁻¹ |
| p-bromo | n-propanol | 25 | 0.0590 min⁻¹ |
Data adapted from multiple sources, specific values for all combinations were not available in the provided search results. The table is for illustrative purposes. uni.edunih.gov
Ortho-substituents, such as the fluoro and methoxy (B1213986) groups in 3-fluoro-2-methoxybenzoyl chloride, exert a profound influence on reaction rates and selectivity through a combination of electronic and steric effects. The fluoro group is electron-withdrawing via the inductive effect, which should increase the electrophilicity of the carbonyl carbon and thus enhance reactivity towards nucleophiles. masterorganicchemistry.com Conversely, the methoxy group is electron-donating through resonance but electron-withdrawing inductively. stackexchange.com
In the case of this compound, the ortho-methoxy group can sterically hinder the approach of a nucleophile to the carbonyl carbon. nih.gov This steric hindrance can lead to slower reaction rates compared to their para-substituted counterparts. mdpi.com Furthermore, the interplay between the inductive effect of the fluorine and the resonance effect of the methoxy group can modulate the electronic properties of the benzoyl chloride.
Computational studies on ortho-substituted benzoic acids have shown that interactions between the carboxylic group and the ortho-substituents are critical in determining the molecule's conformation and properties. mdpi.com For instance, repulsive interactions between an ortho-fluoro substituent and the carbonyl oxygen can influence the transition state geometry. mdpi.com The presence of multiple substituents, as in this compound, leads to a complex interplay of these effects, which can be dissected using Hammett-type linear free energy relationships. rsc.orgwikipedia.org
The solvent plays a crucial role in the solvolysis of benzoyl chlorides, often dictating the operative reaction mechanism. Two primary pathways are generally considered: a direct carbonyl addition-elimination mechanism and a cationic pathway involving the formation of an acylium ion intermediate (SN1/SN2-like). nih.govrsc.org
In weakly nucleophilic but highly ionizing solvents, such as fluorinated alcohols (e.g., trifluoroethanol, hexafluoroisopropanol), the cationic pathway is often favored. nih.gov This is because these solvents can stabilize the formation of the benzoyl cation intermediate. nih.gov Conversely, in more nucleophilic solvents, the direct carbonyl addition pathway tends to dominate. psu.edu
The Grunwald-Winstein equation is a valuable tool for elucidating these mechanistic nuances by correlating the solvolysis rate constant with the solvent's ionizing power (Y) and nucleophilicity (N). koreascience.kr Studies on various substituted benzoyl chlorides have shown that the mechanism can shift along a spectrum from SN1 to SN2 and carbonyl addition, depending on the substituents and the solvent system. nih.govrsc.org For example, electron-donating groups tend to promote the cationic pathway, while electron-withdrawing groups favor the carbonyl addition mechanism. nih.gov The solvolysis of benzoyl chloride itself in aqueous media has been shown to proceed via competing SN2 and carbonyl addition pathways. rsc.org
Electrophilic Aromatic Acylation Reactions (e.g., Friedel-Crafts Acylation)
Substituted benzoyl chlorides like this compound are important reagents in Friedel-Crafts acylation reactions, a classic method for forming carbon-carbon bonds with aromatic rings. libretexts.org In this reaction, the benzoyl chloride is activated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to form a highly electrophilic acylium ion. quizlet.comgoogle.com This acylium ion then undergoes electrophilic aromatic substitution with an electron-rich aromatic substrate. libretexts.org
The substituents on the benzoyl chloride can influence the reactivity and regioselectivity of the acylation. The fluoro and methoxy groups in this compound will affect the stability and reactivity of the corresponding acylium ion. The reaction is typically carried out in non-polar, aprotic solvents like dichloromethane (B109758) or nitrobenzene. quizlet.comgoogle.com The choice of catalyst and solvent can be critical for the success of the reaction, especially with sensitive substrates. google.comresearchgate.net For instance, the acylation of 2-methoxynaphthalene (B124790) with benzoyl chloride has been studied in the presence of various Lewis acids. researchgate.net
It is important to note that Friedel-Crafts reactions have limitations; for example, they are generally unsuccessful with strongly deactivated aromatic rings. libretexts.org
Exploration of Tandem Reactions and Cascade Processes Utilizing Benzoyl Chloride Derivatives
Benzoyl chloride derivatives can be utilized as starting materials in tandem or cascade reactions, which involve multiple bond-forming events in a single pot, thereby enhancing synthetic efficiency. acs.org These processes can combine mechanistically distinct transformations to build complex molecular architectures. researchgate.net
For example, a benzoyl chloride derivative could participate in an initial acylation step, followed by an intramolecular cyclization or rearrangement. Cascade reactions often rely on the careful design of the substrate to facilitate the subsequent steps of the sequence. The Banert cascade, for instance, is a notable example of a cascade reaction for synthesizing 1,2,3-triazoles, although it typically involves propargyl halides rather than benzoyl chlorides. royalsocietypublishing.org
The development of tandem reactions combining biocatalysis and chemical catalysis is an emerging area. mdpi.com In such a system, a benzoyl chloride derivative could be used in a chemical step, with the product then being a substrate for an enzymatic transformation in the same pot. mdpi.com
Computational Analysis of Reaction Pathways and Transition States
Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful insights into the reaction mechanisms of benzoyl chlorides. royalsocietypublishing.org These studies allow for the detailed examination of reaction pathways, the characterization of transition state structures, and the calculation of activation energies.
For the nucleophilic substitution of benzoyl chlorides, computational analysis can help to distinguish between different mechanistic possibilities, such as the concerted SN2-like pathway and the stepwise pathway involving a tetrahedral intermediate. koreascience.krpsu.edu The geometry of the transition state, including the extent of bond formation and bond cleavage, can be precisely modeled. koreascience.kr
In the context of this compound, computational studies could elucidate the conformational preferences of the molecule and the rotational barriers of the carbonyl chloride and methoxy groups. Such analyses have been performed on related ortho-substituted benzoic acids, revealing the significant impact of intramolecular interactions on the molecular structure and reactivity. mdpi.com Furthermore, theoretical calculations can predict how the fluoro and methoxy substituents modulate the electronic structure of the transition state, thereby influencing the reaction rate. koreascience.kr
Applications of 3 Fluoro 2 Methoxybenzoyl Chloride in Advanced Organic Synthesis
Role as a Key Building Block for Complex Chemical Structures
3-Fluoro-2-methoxybenzoyl chloride serves as a fundamental building block for introducing the 3-fluoro-2-methoxybenzoyl moiety into a wide array of molecules. Its utility stems from the high reactivity of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions. fiveable.me This allows for the efficient formation of new carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.
One of the most direct applications of this compound is in the preparation of substituted aromatic amides and esters. Acyl chlorides are among the most reactive derivatives of carboxylic acids and can be easily converted into other acyl compounds. fiveable.mewikipedia.org They react readily with a variety of nucleophiles. For instance, treatment with primary or secondary amines (aminolysis) yields the corresponding N-substituted benzamides, while reaction with alcohols (alcoholysis) produces benzoyl esters. wikipedia.orgchemeurope.com These reactions typically proceed under mild conditions and often result in high yields, making this an efficient method for creating diverse compound libraries. A study on the synthesis of amides from various acid chlorides demonstrated that reactions with amines can be carried out effectively in green solvents like Cyrene. rsc.org
Table 1: Representative Synthesis of Amides and Esters
This table illustrates the general reaction of this compound with an amine and an alcohol to form an amide and an ester, respectively.
| Reactant 1 | Reactant 2 (Nucleophile) | Product | Product Class |
| This compound | Aniline (B41778) | N-phenyl-3-fluoro-2-methoxybenzamide | Aromatic Amide |
| This compound | Ethanol | Ethyl 3-fluoro-2-methoxybenzoate | Aromatic Ester |
The reactivity of this compound is also exploited to incorporate the substituted phenyl ring into various heterocyclic systems. Heterocyclic compounds are central to medicinal chemistry, and the introduction of the fluoro-methoxy-substituted benzoyl group can significantly influence the biological properties of the resulting molecule. The acyl chloride can be used in cyclization reactions or to acylate a pre-existing heterocyclic core. thermofisher.com
A critically important application of fluorinated methoxybenzoyl chlorides is in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. nih.gov While direct synthesis examples for this compound are less documented in readily available literature, the synthesis of the blockbuster antibiotic Moxifloxacin provides a powerful illustrative case using a closely related analogue, 2,4,5-Trifluoro-3-methoxybenzoyl chloride. newdrugapprovals.org The general synthetic strategy involves the condensation of the benzoyl chloride with a malonic ester derivative, followed by a series of reactions including cyclization to form the core quinolone ring system. google.com The fluoro and methoxy (B1213986) substituents on the benzoyl ring are crucial components that are ultimately incorporated into the final drug structure, contributing to its antibacterial activity and pharmacokinetic profile. nih.gov Specifically, 2,4,5-Trifluoro-3-methoxybenzoyl chloride is a key intermediate in the synthesis of Gatifloxacin and Moxifloxacin. google.com
The introduction of an acyl group onto a nitrogen atom (N-acylation) is a common strategy in drug discovery to generate new chemical entities for biological screening. This compound is an ideal reagent for this purpose. By reacting it with various amine-containing molecules, researchers can synthesize libraries of N-acylated compounds. These derivatives are then evaluated for a range of biological activities. For example, studies have shown the synthesis of N-benzoyl derivatives of nucleoside analogues like cytosine for evaluation as potential antitumor and antiviral agents. nih.govnih.gov The synthesis involves coupling the acyl chloride (or a related activated acid) with the amine function on the heterocyclic base. nih.gov Similarly, N-arylaminocoumarins have been synthesized and evaluated for activities against various human pathogens, demonstrating that the N-acylation of heterocyclic scaffolds is a fruitful avenue for identifying novel therapeutic agents. mdpi.com
Incorporation of the Fluoro-Methoxybenzoyl Moiety into Heterocyclic Systems
Strategic Use in the Development of Pharmaceutical Intermediates and Lead Compounds
The structural motifs present in this compound—specifically the fluorine atom and the methoxy group—are highly sought after in medicinal chemistry. Fluorine substitution can enhance metabolic stability, binding affinity, and membrane permeability of a drug molecule. The methoxy group can also influence the electronic and steric properties, impacting how the molecule interacts with its biological target. chemimpex.com
Consequently, this compound and its isomers are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). thermofisher.combldpharm.com The most prominent example remains the synthesis of fluoroquinolone antibiotics like Moxifloxacin, where a related fluoromethoxybenzoyl chloride is a key precursor. newdrugapprovals.org The compound serves to introduce a significant portion of the final drug's carbon skeleton and key functional groups in a single, efficient step.
Table 2: Key Pharmaceutical Compounds and Intermediates
This table highlights examples of pharmaceutical compounds where fluorinated benzoyl chloride derivatives are crucial intermediates.
| Intermediate | Target Compound/Class | Therapeutic Area |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | Moxifloxacin | Antibacterial |
| 2,4,5-Trifluoro-3-methoxybenzoyl chloride | Gatifloxacin | Antibacterial |
| Fluorinated Benzoyl Chlorides | N-Acylated Nucleosides | Antiviral, Antitumor |
| Fluorinated Benzoyl Chlorides | N-Arylaminocoumarins | Antiviral, Antileishmanial |
Potential Contributions to Specialty Chemical Production and Material Science Research (General class of acyl chlorides)
Beyond pharmaceuticals, acyl chlorides are important reagents in the production of specialty chemicals and in materials science research. thermofisher.com Their high reactivity makes them useful for synthesizing a variety of other chemical products. chemeurope.com While specific applications for this compound in materials science are not extensively documented, the utility of closely related compounds suggests potential avenues of research. For example, the related compound 3-Fluoro-4-methoxybenzyl chloride is noted for its value in developing specialty polymers and coatings. chemimpex.com It can be used to modify polymer characteristics, leading to materials with improved performance. chemimpex.com By extension, it is plausible that this compound could be used to introduce the fluoro-methoxybenzoyl group into polymer backbones or as a surface modifier, potentially imparting unique properties such as altered hydrophobicity, thermal stability, or refractive index to the material.
Spectroscopic Characterization and Structural Elucidation Studies of 3 Fluoro 2 Methoxybenzoyl Chloride and Its Derivatives
Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for investigating the conformational isomers and non-covalent interactions within molecular systems. arxiv.orgresearchgate.net The analysis of vibrational modes offers a window into the specific arrangements of functional groups and the forces that govern them.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. bruker.com For 3-Fluoro-2-methoxybenzoyl chloride, the FT-IR spectrum is expected to be dominated by characteristic bands associated with its functional groups. The most prominent absorption would be the carbonyl (C=O) stretching vibration of the acid chloride group, typically appearing in the range of 1750-1815 cm⁻¹. The exact position of this band is sensitive to electronic effects from the substituents on the aromatic ring.
The C-F stretching vibration is anticipated to produce a strong band in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-O stretching of the methoxy (B1213986) group will likely appear as two distinct bands: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. The presence of these characteristic bands in the spectrum of a related compound, 3-Fluorobenzoyl chloride, confirms these assignments. chemicalbook.com
Conformational analysis of molecules like this compound can be performed by studying the vibrational spectra. ekb.eg The orientation of the methoxy and benzoyl chloride groups relative to the benzene (B151609) ring can lead to different conformers, which may exhibit subtle shifts in their vibrational frequencies. nih.gov For instance, studies on similar molecules have shown that the energy difference between conformers can be very small, leading to the co-existence of multiple forms in solution. nih.gov
Table 1: Predicted FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1750 - 1815 |
| Aromatic C-H | Stretching | > 3000 |
| C-F | Stretching | 1200 - 1300 |
| Methoxy C-O | Asymmetric Stretching | ~1250 |
| Methoxy C-O | Symmetric Stretching | ~1040 |
| C-Cl | Stretching | 600 - 800 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C=C stretching vibrations. The C-Cl and C-F stretching vibrations are also Raman active. Analysis of the Raman spectra of related compounds, such as 3-chloro-4-methoxybenzaldehyde, aids in the complete vibrational assignment. nih.gov Comparing the experimental FT-IR and FT-Raman spectra with theoretical calculations from Density Functional Theory (DFT) allows for a detailed assignment of the fundamental vibrational modes and provides insights into the molecular structure and stability of different conformers. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy is an indispensable technique for the unambiguous determination of molecular structures. By analyzing the chemical shifts, coupling constants, and multiplicities of different nuclei, a precise map of the atomic connectivity can be constructed. mdpi.com
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of this compound would provide key information about the arrangement of protons. The aromatic region would display a complex multiplet system for the three protons on the benzene ring. The chemical shifts of these protons are influenced by the electronic effects of the fluorine, methoxy, and benzoyl chloride substituents. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm. For example, the methoxy protons in 3-methoxybenzyl chloride appear at 3.749 ppm. chemicalbook.com The exact chemical shifts and coupling patterns of the aromatic protons would require detailed analysis, including 2D NMR techniques, to assign each proton unambiguously.
Carbon-13 (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum offers a detailed view of the carbon skeleton. The carbonyl carbon of the benzoyl chloride group is expected to have a chemical shift in the downfield region, around 165-170 ppm. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached substituents. A key feature would be the presence of carbon-fluorine (C-F) coupling. The carbon directly bonded to the fluorine atom (C3) will appear as a doublet with a large one-bond coupling constant (¹JCF). Other carbons in proximity to the fluorine atom will also show smaller long-range couplings (nJCF). The methoxy carbon is expected to resonate at approximately 55-60 ppm. Spectral data for related compounds like 3-fluorobenzoyl chloride provides a reference for these assignments. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |
| C=O | 165 - 170 | Singlet or small doublet |
| C1 | ~130 - 135 | Doublet |
| C2 | ~150 - 155 | Doublet |
| C3 | ~158 - 162 | Doublet (¹JCF) |
| C4 | ~115 - 120 | Doublet |
| C5 | ~125 - 130 | Singlet or small doublet |
| C6 | ~120 - 125 | Doublet |
| OCH₃ | 55 - 60 | Singlet |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique specifically for analyzing fluorine-containing compounds. huji.ac.il Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. biophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. For aromatic fluorides (Ar-F), the chemical shift typically falls within the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JHF). This technique is particularly valuable for confirming the presence and position of the fluorine substituent on the aromatic ring. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemical Insights
Two-dimensional NMR spectroscopy provides a more comprehensive analysis of molecular structures by spreading the information across two frequency axes, which helps in resolving overlapping signals in complex molecules. nist.gov For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are pivotal for confirming the substitution pattern on the aromatic ring.
Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two to three bonds (J-coupling). uq.edu.au In a ¹H-¹H COSY spectrum, cross-peaks appear between the signals of protons that are spin-coupled. uq.edu.au For this compound, the aromatic region would display correlations between adjacent protons, allowing for the assignment of their relative positions on the benzene ring. The absence of a cross-peak between two protons indicates they are not directly coupled, which is key to confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close to each other in space, regardless of whether they are bonded. uq.edu.au This technique is crucial for determining stereochemistry and the three-dimensional arrangement of atoms. uq.edu.au In the case of this compound, NOESY is instrumental in confirming the relative positions of the substituents. For instance, a NOESY cross-peak between the protons of the methoxy group (-OCH₃) and the adjacent aromatic proton at position 3 would confirm their spatial proximity. Similarly, correlations between the fluorine atom and nearby protons can be observed in ¹H-¹⁹F NOESY experiments, further solidifying the structural assignment. researchgate.netepa.gov The combination of COSY and NOESY provides a powerful tool for the unambiguous structural elucidation of such substituted aromatic compounds. nih.govrsc.org
Table 1: Predicted ¹H-¹H 2D NMR Correlations for this compound This interactive table outlines the expected through-bond and through-space correlations.
| Proton | Expected COSY Correlations (Through-bond) | Expected NOESY Correlations (Through-space) |
| H-4 | H-5 | H-5, -OCH₃ (weak) |
| H-5 | H-4, H-6 | H-4, H-6 |
| H-6 | H-5 | H-5, -OCH₃ protons |
| -OCH₃ | None | H-6 |
Note: The table is based on the predicted proton assignments for the structure of this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₈H₆ClFO₂), high-resolution mass spectrometry (HRMS) can determine its exact molecular weight, which is a critical step in its identification. The calculated monoisotopic mass of this compound is 188.0040 Da. nih.gov
Electron Ionization Mass Spectrometry (EI-MS) provides further structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, the resulting molecular ion is often energetically unstable and breaks down into smaller, characteristic fragment ions. epa.gov
For this compound, the mass spectrum is expected to show a molecular ion peak [M]⁺˙. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺˙ peak will be observed at two m/z units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺˙ peak. docbrown.info
The fragmentation of this compound is guided by its functional groups. Key fragmentation pathways would likely include:
Loss of a chlorine radical: The cleavage of the C-Cl bond, which is relatively weak, would yield a prominent [M-Cl]⁺ ion.
Formation of the benzoyl cation: The loss of the chlorine radical would result in the formation of the 3-fluoro-2-methoxybenzoyl cation. This cation is often a dominant peak in the spectra of benzoyl chlorides. nist.govnih.gov
Loss of carbon monoxide: Subsequent loss of a neutral CO molecule (decarbonylation) from the benzoyl cation is a common fragmentation pathway for aromatic acylium ions.
Loss of a methyl radical: Cleavage of a methyl radical (-CH₃) from the methoxy group can also occur.
Analysis of these fragmentation patterns allows for the confirmation of the different structural components of the molecule. researchgate.net
Table 2: Predicted Mass Spectrometry Fragmentation for this compound This interactive table details the expected key fragments and their mass-to-charge ratios.
| Fragment Ion (Structure) | Predicted m/z (for ³⁵Cl) | Description of Loss |
| [C₈H₆³⁵ClFO₂]⁺˙ | 188 | Molecular Ion [M]⁺˙ |
| [C₈H₆³⁷ClFO₂]⁺˙ | 190 | Isotopic Molecular Ion [M+2]⁺˙ |
| [C₈H₆FO₂]⁺ | 153 | Loss of •Cl radical |
| [C₇H₆FO]⁺ | 125 | Loss of •Cl and CO |
| [C₇H₃ClFO₂]⁺˙ | 173 | Loss of •CH₃ radical |
| [C₇H₄FO]⁺ | 123 | Fragment corresponding to fluorobenzoyl cation |
Note: The m/z values are based on the most abundant isotopes and represent the major expected fragmentation pathways.
Computational and Quantum Chemical Investigations of 3 Fluoro 2 Methoxybenzoyl Chloride
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for studying the electronic structure of molecules. Its application to 3-Fluoro-2-methoxybenzoyl chloride allows for a detailed analysis of its geometry, stability, and electronic characteristics.
The molecular structure of this compound has been optimized using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine its most stable conformation. researchgate.net The presence of the methoxy (B1213986) group at the ortho position and the fluorine atom at the meta position relative to the benzoyl chloride group introduces the possibility of different rotational isomers (conformers).
Drawing parallels with analogous compounds like 2-methoxybenzoyl chloride, the orientation of the methoxy group relative to the carbonyl group is a key determinant of conformational stability. sigmaaldrich.com For 2-methoxybenzoyl chloride, computational studies would reveal the preferred dihedral angle between the plane of the aromatic ring and the C-O-C plane of the methoxy group, as well as the orientation of the carbonyl chloride group. It is likely that the most stable conformer of this compound exhibits a planar or near-planar arrangement of the benzoyl chloride group with the benzene (B151609) ring to maximize conjugation. The methoxy group's orientation would be influenced by a balance of steric hindrance with the adjacent benzoyl chloride group and electronic interactions. It is plausible that, similar to other studied benzoyl derivatives, multiple stable conformers exist in the ground state. researchgate.net
A comparative analysis of the bond lengths and angles of the optimized geometry with experimental data, if available, would provide validation for the computational model. For instance, in related benzoyl compounds, calculated geometric parameters have shown good agreement with experimental data. researchgate.net
Table 1: Predicted Conformational Data for this compound (Illustrative) Note: This table is illustrative and based on typical results from DFT calculations on analogous compounds. Actual values would require specific calculations for this compound.
| Parameter | Conformer 1 | Conformer 2 | Energy Difference (kcal/mol) |
|---|---|---|---|
| Dihedral Angle (C-C-C=O) | ~0° | ~180° | Value > 0 |
| Dihedral Angle (C-C-O-C) | ~0° | ~180° |
The electronic properties of this compound are elucidated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule.
A smaller HOMO-LUMO gap suggests a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the methoxy group, which are electron-rich regions. The LUMO is likely to be centered on the electron-deficient carbonyl carbon and the acyl chloride group.
The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom will influence the energies of these orbitals. The methoxy group will raise the energy of the HOMO, while the fluorine and benzoyl chloride groups will lower the energy of the LUMO. This interplay of substituent effects fine-tunes the electronic characteristics and reactivity of the molecule.
Table 2: Frontier Molecular Orbital (FMO) Data (Illustrative) Note: This table is illustrative. Specific energy values would be obtained from DFT calculations.
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | Predicted Negative Value | Benzene ring, Methoxy group |
| LUMO | Predicted Less Negative/Positive Value | Carbonyl group, Acyl chloride |
| HOMO-LUMO Gap | Positive Value | - |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, charge transfer, and intramolecular interactions within this compound. rsc.org This analysis translates the complex wavefunction into localized bonds, lone pairs, and anti-bonding orbitals, offering a more intuitive chemical perspective.
Furthermore, NBO analysis provides atomic charges, revealing the electrophilic and nucleophilic sites. The carbonyl carbon is expected to carry a significant positive charge, making it a primary site for nucleophilic attack, a characteristic feature of acyl chlorides. The analysis can also confirm the presence of intramolecular hydrogen bonds, if any, which can influence the conformational preference. rsc.org
Ab Initio Calculations for Thermochemical Parameters and Bond Dissociation Energies
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate thermochemical data. osti.gov For this compound, these calculations can determine key parameters such as the standard enthalpy of formation (ΔfH°), entropy, and heat capacity. anl.govnih.gov
Bond Dissociation Energy (BDE) is a crucial thermochemical parameter that quantifies the energy required to break a specific bond homolytically. Ab initio calculations can predict the BDE for various bonds within the molecule, such as the C-Cl bond in the acyl chloride group. The BDE of the C-Cl bond is particularly important as it relates to the reactivity of the molecule in reactions involving the cleavage of this bond. Comparing the calculated BDE with that of unsubstituted benzoyl chloride can reveal the electronic influence of the fluoro and methoxy substituents. nist.gov
Table 3: Predicted Thermochemical Data (Illustrative) Note: This table presents hypothetical data to illustrate the output of ab initio calculations.
| Parameter | Predicted Value | Units |
|---|---|---|
| Standard Enthalpy of Formation (ΔfH°) | Calculated Value | kJ/mol |
| Bond Dissociation Energy (C-Cl) | Calculated Value | kJ/mol |
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MESP map displays regions of negative potential (electron-rich, attractive to electrophiles) in red and regions of positive potential (electron-poor, attractive to nucleophiles) in blue.
For this compound, the MESP surface would show a region of strong negative potential around the carbonyl oxygen atom due to its lone pairs of electrons. nih.gov Conversely, a significant region of positive potential would be located around the carbonyl carbon, confirming its electrophilic nature. The fluorine atom, being highly electronegative, will also create a region of negative potential, while the hydrogen atoms of the benzene ring will exhibit positive potential. This analysis helps in understanding the regioselectivity of reactions involving this compound. researchgate.net
Development of Theoretical Models for Predicting Reactivity and Selectivity in Substituted Benzoyl Chlorides
The computational data obtained from DFT and ab initio studies on this compound and other substituted benzoyl chlorides can be used to develop theoretical models that predict their reactivity and selectivity. nih.gov By correlating calculated parameters (such as HOMO-LUMO gap, atomic charges, and MESP values) with experimentally observed reaction rates and product distributions, quantitative structure-activity relationships (QSAR) can be established.
For instance, the Hammett equation, a classic example of a linear free-energy relationship, relates reaction rates to substituent constants. wikipedia.orguni.edu Computational chemistry can provide a theoretical basis for these relationships and extend them to more complex systems. Theoretical models can predict how different substituents on the benzene ring will affect the rate of nucleophilic acyl substitution, a key reaction of benzoyl chlorides. nih.gov These models can also be used to predict the regioselectivity of reactions on the aromatic ring. nih.gov Such predictive models are invaluable in rational drug design and the synthesis of novel organic materials.
Compound Index
Future Directions and Emerging Research Avenues
Development of More Efficient and Sustainable Synthetic Routes for Fluoro-Methoxybenzoyl Chlorides
The traditional synthesis of benzoyl chlorides often involves the use of harsh chlorinating agents like thionyl chloride or oxalyl chloride, which can generate significant waste and pose safety concerns. google.comresearchgate.net Consequently, a major focus of future research is the development of more efficient and sustainable synthetic methodologies for producing 3-Fluoro-2-methoxybenzoyl chloride and related compounds.
Green chemistry principles are increasingly guiding the development of new synthetic pathways. rsc.org This includes the exploration of catalytic methods that minimize waste and utilize less hazardous reagents. For instance, processes that directly convert the corresponding benzaldehyde (B42025) to the benzoyl chloride using greener oxidants and chlorine sources are being investigated. google.com Another avenue of research involves the use of solid-supported reagents or flow chemistry systems, which can enhance reaction efficiency, improve safety, and simplify product purification.
Exploration of Novel Catalytic Systems for Selective Transformations
The reactivity of the acyl chloride functional group makes this compound a versatile substrate for a wide range of chemical transformations, most notably in acylation reactions. chemguide.co.uk Future research will undoubtedly focus on the discovery and application of novel catalytic systems to control the selectivity of these reactions.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig aminations, have become powerful tools in organic synthesis. nih.govrsc.orgyoutube.com The development of new phosphine (B1218219) ligands and palladium catalysts is enabling the coupling of increasingly complex and functionalized substrates under milder conditions. nih.govrsc.org For this compound, this could lead to the efficient synthesis of novel biaryls, ketones, and amides with unique electronic and steric properties. The use of nickel catalysts, which are more earth-abundant and cost-effective than palladium, is also a burgeoning area of research. youtube.com
Moreover, the exploration of organocatalysis presents a promising metal-free alternative for the selective transformation of benzoyl chlorides. Chiral organocatalysts could enable the enantioselective synthesis of complex molecules, a critical aspect in the development of new therapeutic agents.
Advanced Applications in Medicinal Chemistry and Agrochemical Development
In medicinal chemistry, this structural motif is being incorporated into a diverse range of potential therapeutic agents. For example, it is a key component in the synthesis of novel inhibitors of enzymes implicated in various diseases. Research is ongoing to explore its use in the development of new anticancer, anti-inflammatory, and antimicrobial drugs. mdpi.comnih.gov The ability to readily modify the core structure through the reactive acyl chloride allows for the generation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.
In the field of agrochemicals, the unique properties imparted by the fluoro and methoxy (B1213986) groups are being leveraged to create new herbicides, insecticides, and fungicides with improved efficacy and environmental profiles. nih.gov The development of agrochemicals with novel modes of action is crucial to combat the emergence of resistance in pests and pathogens. The 3-fluoro-2-methoxybenzoyl scaffold offers a promising starting point for the design of such next-generation crop protection agents.
Deeper Understanding of Reactivity through Integrated Experimental and Advanced Computational Studies
A comprehensive understanding of the reactivity of this compound is essential for its effective utilization in synthesis. The interplay of the electron-withdrawing fluorine and electron-donating methoxy group creates a unique electronic environment that influences the reaction mechanisms.
Future research will increasingly rely on a synergistic approach that combines experimental kinetic and mechanistic studies with advanced computational methods, such as Density Functional Theory (DFT). ikprress.orgresearchgate.net DFT calculations can provide valuable insights into transition state structures, reaction energy barriers, and the influence of solvents and catalysts on reaction pathways. ikprress.orgresearchgate.net This integrated approach can help to rationalize observed reactivity and predict the outcome of new reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-fluoro-2-methoxybenzoyl chloride, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. A common approach involves refluxing 3-fluoro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) under anhydrous conditions, followed by distillation to isolate the acyl chloride . Catalytic amounts of dimethylformamide (DMF) may accelerate the reaction.
- Critical Parameters : Excess SOCl₂ (1.5–2.0 eq) ensures complete conversion, while reaction temperatures above 70°C may degrade sensitive functional groups. Yield optimization requires inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. How can researchers purify and characterize this compound to ensure analytical reliability?
- Purification : Vacuum distillation (bp ~257°C) is preferred due to its moisture sensitivity. Solvent-free methods reduce hydrolysis risks .
- Characterization :
- NMR : ¹³C NMR should show a carbonyl carbon at ~170 ppm, with distinct shifts for fluorine (¹⁹F NMR: ~-110 ppm) and methoxy groups (δ ~55 ppm) .
- FT-IR : Strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch at 850–750 cm⁻¹ .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Hazards : Corrosive (Skin Corr. 1B), moisture-sensitive, and releases HCl upon hydrolysis .
- PPE : Use nitrile gloves, safety goggles, and fume hoods. Neutralize spills with sodium bicarbonate .
Q. Which nucleophilic reactions are most feasible with this compound?
- Reactions : Acylation of amines (e.g., forming amides) and alcohols (e.g., forming esters). For example, coupling with aniline derivatives in dichloromethane (DCM) at 0–25°C produces fluorinated benzamides .
- Quenching : Excess nucleophile (e.g., Et₃N) and low temperatures minimize side reactions .
Advanced Research Questions
Q. How can competing reactivity between fluorine and methoxy substituents be managed in coupling reactions?
- Challenge : The electron-withdrawing fluorine may deactivate the acyl chloride, while the methoxy group (electron-donating) directs electrophilic substitution.
- Solutions :
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to retain regioselectivity.
- Adjust solvent polarity (e.g., THF vs. DMF) to modulate reaction rates .
- Case Study : In a 2025 study, coupling with 4-aminopyridine in DMF at 80°C achieved 85% yield via slow reagent addition .
Q. What mechanistic insights explain hydrolysis instability in aqueous environments?
- Mechanism : Hydrolysis proceeds via a two-step nucleophilic acyl substitution:
Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
Chloride departure generates 3-fluoro-2-methoxybenzoic acid and HCl .
- Kinetics : Hydrolysis half-life at pH 7 and 25°C is <1 hour. Acidic conditions (pH <3) slow degradation .
Q. How do structural modifications (e.g., fluorination position) impact biological activity in drug discovery?
- SAR Insights :
- Fluorine : Enhances metabolic stability and membrane permeability via hydrophobic effects.
- Methoxy Group : Modulates solubility and π-stacking in target binding pockets.
Q. What analytical strategies resolve contradictions in reported melting points or spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
